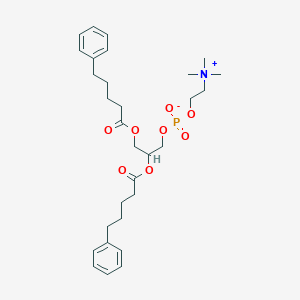
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipvpc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Dipvpc involves several synthetic routes, each with specific reaction conditions. One common method includes the use of polyvinyl chloride (PVC) as a starting material. The process typically involves the incorporation of various additives such as plasticizers, stabilizers, and fillers to enhance the properties of the final product . The reaction conditions often include temperatures around 120°C with continuous stirring for about 30 minutes .
Industrial Production Methods: In industrial settings, the production of Dipvpc is scaled up using advanced techniques. The process involves the use of high-strength double-layer PVDF-PVC composite membranes, which are prepared by the coating immersion phase separation method . This method enhances the mechanical properties of the composite membrane, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Dipvpc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield products with enhanced stability, while reduction reactions can produce more reactive intermediates .
科学研究应用
Dipvpc has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, Dipvpc is used as a precursor for synthesizing other complex molecules. Its unique reactivity makes it an ideal candidate for various chemical transformations.
Biology: In biological research, Dipvpc is utilized for studying cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool for understanding complex biological systems .
Medicine: Its compatibility with biological tissues and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery .
Industry: Industrially, Dipvpc is used in the production of high-strength materials and coatings. Its mechanical properties and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of Dipvpc involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
相似化合物的比较
Dipvpc can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Some similar compounds include polyvinyl chloride (PVC), polyvinylidene fluoride (PVDF), and other polymer-based materials .
Uniqueness: What sets Dipvpc apart from these compounds is its enhanced mechanical properties and stability. The incorporation of specific additives and the use of advanced production methods contribute to its superior performance in various applications .
Conclusion
Dipvpc is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and potential for various chemical reactions make it a valuable tool for scientific research and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and pave the way for new discoveries.
属性
CAS 编号 |
100031-76-3 |
|---|---|
分子式 |
C30H44NO8P |
分子量 |
577.6 g/mol |
IUPAC 名称 |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
InChI 键 |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
规范 SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
同义词 |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















